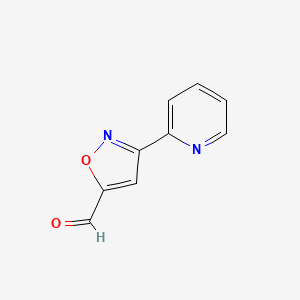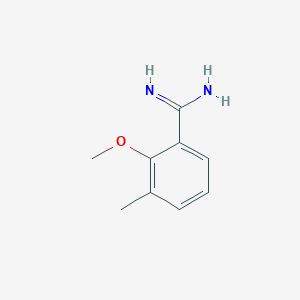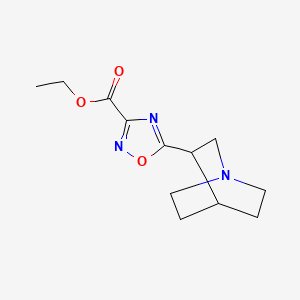
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine
描述
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of aminothiadiazoles. It has garnered significant interest in the field of medicinal chemistry due to its potential as an inhibitor of the AKT kinase pathway, which is crucial in regulating cell growth, metabolism, and survival .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of isoquinoline derivatives with thiadiazole precursors. One common method includes the use of N-substituted isoquinoline and thiadiazole intermediates under specific reaction conditions to yield the desired compound .
Industrial Production Methods
化学反应分析
Types of Reactions
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the isoquinoline or thiadiazole rings.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
科学研究应用
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting the AKT kinase pathway, which is involved in cell growth and survival.
Industry: May be used in the development of new pharmaceuticals and chemical intermediates.
作用机制
The compound exerts its effects primarily through the inhibition of the AKT kinase pathway. This pathway is crucial for cell growth, metabolism, and survival. By inhibiting AKT, 5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine can reduce the phosphorylation of downstream proteins such as GSK and FKHR, leading to decreased cell proliferation and increased apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines: These compounds share a similar core structure and have been studied for their AKT inhibitory activity.
4-Phenylquinolin-2(1H)-one: Another AKT inhibitor with a different core structure but similar biological activity.
Uniqueness
5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the isoquinoline and thiadiazole rings, which contributes to its potent AKT inhibitory activity. This makes it a valuable compound for further research and potential therapeutic applications.
属性
分子式 |
C11H8N4S |
|---|---|
分子量 |
228.28 g/mol |
IUPAC 名称 |
5-isoquinolin-6-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H8N4S/c12-11-15-14-10(16-11)8-1-2-9-6-13-4-3-7(9)5-8/h1-6H,(H2,12,15) |
InChI 键 |
XFTGWBHRZDKODT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2)C=C1C3=NN=C(S3)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate](/img/structure/B8382831.png)


